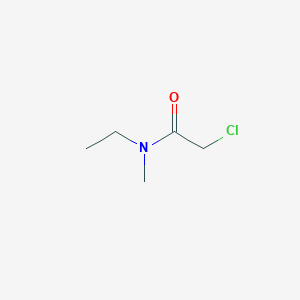

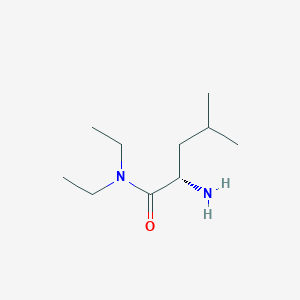

2-chloro-N-ethyl-N-methylacetamide

Overview

Description

2-chloro-N-ethyl-N-methylacetamide is a chemical compound that is structurally related to various acetamides which have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related acetamides typically involves the acetylation of amines followed by various substitution reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps to yield the final product . Similarly, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides was achieved by starting from chiral amino acids and introducing various alkyl and aryl substituents . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined using single-crystal X-ray diffraction . The structure of 2-chloro-N-(3-methylphenyl)acetamide was elucidated, showing the conformation of the N—H bond and its relationship to the substituents on the phenyl ring . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by substituents on the phenyl ring and the amide group. For instance, the presence of a methyl group on the phenyl ring was found to influence the characteristic frequencies of the amide group in N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . The conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides suggested that only compounds capable of adopting a specific energy minimum conformation might possess kappa agonist properties . These findings could be relevant to understanding the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their vibrational characteristics and thermodynamic parameters, can be studied using ab initio and density functional theory (DFT) calculations . The influence of different substituents on these properties can provide insights into the behavior of these compounds under various conditions. The intermolecular hydrogen bonding patterns observed in crystal structures can also affect the stability and solubility of these compounds . These analyses would be important for a comprehensive understanding of this compound.

Scientific Research Applications

Herbicide Metabolism and Effects

2-chloro-N-ethyl-N-methylacetamide, related to chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, has been researched for its metabolism and effects. Studies have shown that these compounds are carcinogenic in rats, leading to various tumors. They involve a complex metabolic pathway leading to DNA-reactive dialkylbenzoquinone imine. Human and rat liver microsomes can metabolize these compounds, revealing differences in metabolic pathways between species. This research provides insights into the metabolism of chloroacetamide herbicides and their potential human health impacts (Coleman et al., 2000).

Protein Synthesis Inhibition Studies

Chloracetamides, including compounds similar to this compound, have been studied for their effects on protein synthesis. Research has shown that these compounds can inhibit protein synthesis in oat seedlings, suggesting a possible mechanism of action for these herbicides. However, in vitro experiments showed no direct impact on polypeptide formation, indicating that the inhibition might not occur during the translation of mRNA into protein (Deal et al., 1980).

Chemical Synthesis and Applications

Research has explored the synthesis of derivatives and related compounds of this compound. For example, studies on the synthesis of pyrrole derivatives using chloroacetamides as starting materials have been conducted. This research has implications for the development of new compounds for various applications (Dawadi & Lugtenburg, 2011).

Physicochemical Properties

Studies have investigated the physicochemical properties of compounds related to this compound, such as N-methylacetamide. For example, research has been conducted on the density and speed of sound in binary mixtures involving N-methylacetamide. Understanding these properties is crucial for the application of these compounds in various industrial and research settings (Nallani et al., 2007).

Environmental Impact and Photodegradation

The environmental impact and photodegradation of chloroacetamide herbicides have also been a subject of research. Studies have focused on the occurrence of these compounds in the environment and their degradation under sunlight. Understanding the environmental fate of these herbicides is essential for assessing their ecological impact and guiding safe agricultural practices (Wilson & Mabury, 2000).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-chloro-N-ethyl-N-methylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in stress responses and metabolic processes, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cells, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in physiological and biochemical parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization determines the compound’s interactions with other biomolecules and its overall impact on cellular processes .

properties

IUPAC Name |

2-chloro-N-ethyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-3-7(2)5(8)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYWLBWGIPIYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623640 | |

| Record name | 2-Chloro-N-ethyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2746-07-8 | |

| Record name | 2-Chloro-N-ethyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-ethyl-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)